molecular formula C20H14ClFN4O3 B11197566 3-[(4-Chlorophenyl)carbamoyl]-7-(2-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(4-Chlorophenyl)carbamoyl]-7-(2-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11197566
M. Wt: 412.8 g/mol
InChI Key: WLMFDBKTFBEPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID apart is its unique combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14ClFN4O3

Molecular Weight

412.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)carbamoyl]-7-(2-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H14ClFN4O3/c21-11-5-7-12(8-6-11)24-19(27)14-10-23-26-17(13-3-1-2-4-15(13)22)9-16(20(28)29)25-18(14)26/h1-10,17,25H,(H,24,27)(H,28,29)

InChI Key

WLMFDBKTFBEPAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=C(C=C4)Cl)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.